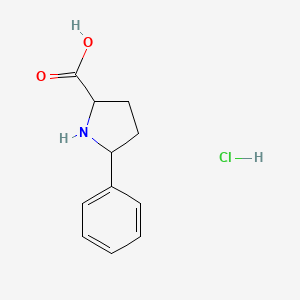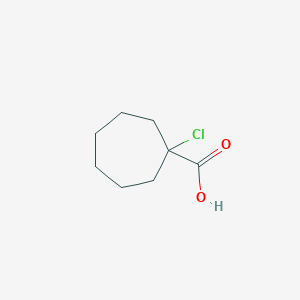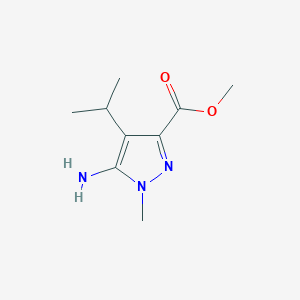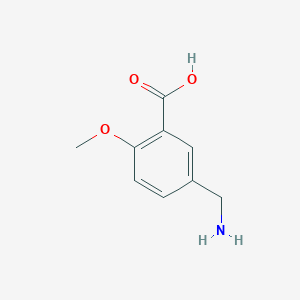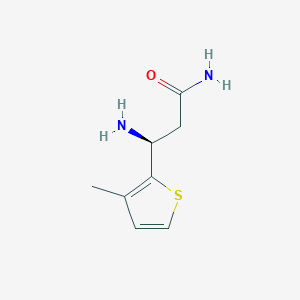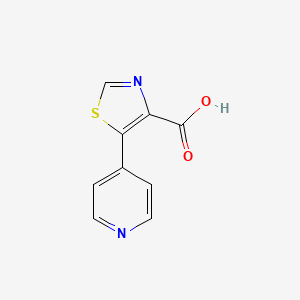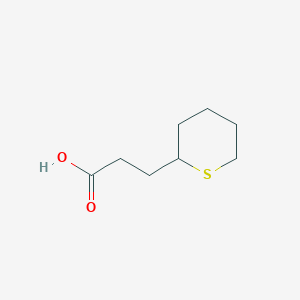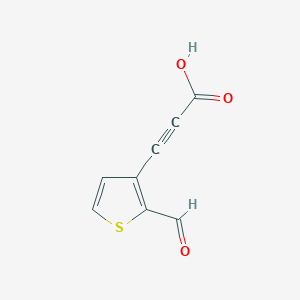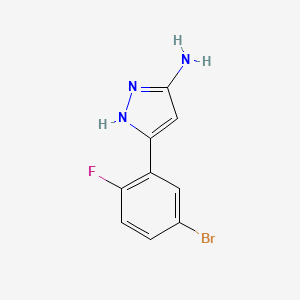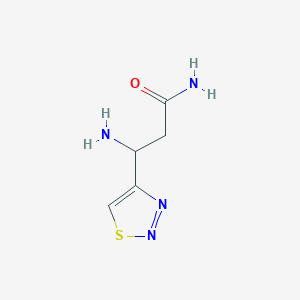
3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide is a chemical compound with the molecular formula C5H8N4OS and a molecular weight of 172.21 g/mol . This compound features a thiadiazole ring, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction is characterized by the use of UV, FT-IR, 13C-NMR, and 1H-NMR methods for characterization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the thiadiazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 3-Amino-3-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)propanamide
- 2-Amino-N-benzyl-3-(1H-indol-3-yl)propanamide
- 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
Comparison: Compared to similar compounds, 3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide is unique due to its specific thiadiazole ring structure and the presence of an amino group at the 3-position. This structural uniqueness contributes to its distinct biological activities and applications .
Properties
Molecular Formula |
C5H8N4OS |
|---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
3-amino-3-(thiadiazol-4-yl)propanamide |
InChI |
InChI=1S/C5H8N4OS/c6-3(1-5(7)10)4-2-11-9-8-4/h2-3H,1,6H2,(H2,7,10) |
InChI Key |
QIYGQZYODFHOOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NS1)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13302186.png)

![3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile](/img/structure/B13302195.png)
